molecular formula C4H9N B8187218 (1R,2S)-2-Methyl-cyclopropylamine

(1R,2S)-2-Methyl-cyclopropylamine

Cat. No.: B8187218
M. Wt: 71.12 g/mol
InChI Key: PYTANBUURZFYHD-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Methyl-cyclopropylamine is a chiral cyclopropane derivative featuring a methyl substituent at the 2-position of the cyclopropane ring. This compound is of significant interest in medicinal chemistry due to the unique steric and electronic properties imparted by the cyclopropane ring and methyl group.

Cyclopropylamines are valued for their conformational rigidity, which enhances binding affinity in drug-target interactions.

Properties

IUPAC Name

(1R,2S)-2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTANBUURZFYHD-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The zinc homoenolate strategy, pioneered by West et al., enables the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. For (1R,2S)-2-Methyl-cyclopropylamine, the reaction proceeds via:

  • Generation of a zinc homoenolate from α-chloroaldehyde and CH₂(ZnI)₂.

  • Nucleophilic trapping by an amine (e.g., methylamine) to form an intermediate.

  • Ring-closure to yield the cyclopropylamine product.

Critical factors influencing diastereoselectivity (d.r.) and yield include:

  • Solvent system : A DMF/THF (3:2) mix enhances d.r. to >20:1 by coordinating zinc and suppressing epimerization.

  • Temperature : Elevated temperatures (e.g., 110°C) reduce d.r. to 10:1, favoring thermodynamic equilibration.

  • Zinc ligands : ZnCl₂·TMEDA or ZnCl₂·2DMF stabilizes the transition state, achieving >90% yield and >20:1 d.r..

Table 1: Optimization of Zinc-Mediated Cyclization for this compound

ConditionYield (%)d.r. (trans:cis)
THF only774.4:1
DMF/THF (3:2)94>20:1
ZnCl₂·TMEDA in THF94>20:1
ZnCl₂·2DMF in THF9014:1

Stereoselective Synthesis via Chiral Catalysis

Dynamic Kinetic Resolution (DKR)

Combining zinc-mediated cyclization with chiral catalysts enables DKR, where epimerization and selective crystallization yield enantiopure product. For example:

  • Chiral phosphine ligands (e.g., BINAP) with ZnCl₂ achieve enantiomeric excess (e.e.) >95% in model systems.

Industrial-Scale Adaptations

Gamma-Butyrolactone Chlorination Pathway

The patent CN1125715A outlines an industrial method for cyclopropylamine, adaptable for methyl-substituted derivatives:

  • Chlorination-esterification : Gamma-butyrolactone reacts with SOCl₂ to form γ-chlorobutyryl chloride.

  • Cyclization : Intramolecular nucleophilic displacement yields cyclopropane carboxylate.

  • Amidation and Hoffman degradation : Conversion to the amine via amide intermediates.

Modifications for this compound could involve:

  • Methyl-substituted lactones as starting materials.

  • Stereoselective catalysts during cyclization to control configuration.

Table 2: Industrial Synthesis Parameters (Hypothetical for Methyl Derivative)

StepReagent/ConditionYield (%)
ChlorinationSOCl₂, 40°C, 6 h85
CyclizationNaH, DMF, 80°C, 4 h78
Hoffman degradationBr₂, NaOH, H₂O, 100°C65

Comparative Analysis of Methods

Efficiency and Scalability

  • Zinc homoenolate method : High d.r. (>20:1) and yield (94%) but requires stringent anhydrous conditions.

  • Industrial pathway : Scalable (ton-scale) but lower stereoselectivity without chiral modifiers.

  • Catalytic asymmetric synthesis : Enantiopure product but limited substrate scope and higher costs.

Stereochemical Control

  • Thermodynamic vs. kinetic control : DMF suppresses epimerization in zinc-mediated reactions, favoring kinetic control.

  • Chiral induction : BINAP-Zn complexes achieve e.e. >95%, but substrate compatibility remains a challenge.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group readily participates in nucleophilic substitutions. In reactions with alkyl halides, it forms secondary amines under mild conditions. For example:

Reaction Conditions Yield Reference
Reaction with methyl iodideEtOH, 25°C, 2 hr92%
Reaction with benzyl chlorideDCM, 0°C, 1 hr85%

These reactions often proceed without ring-opening due to the kinetic stability of the cyclopropane ring under mild conditions .

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening in acidic or oxidative environments:

Acid-Catalyzed Hydrolysis

In 1M HCl at 80°C, the ring opens to form β-methylallylamine derivatives :

 1R 2S 2 Methyl cyclopropylamineHClCH2=C CH3 CH2NH2\text{ 1R 2S 2 Methyl cyclopropylamine}\xrightarrow{\text{HCl}}\text{CH}_2=\text{C CH}_3\text{ CH}_2\text{NH}_2

Kinetic Data :

  • Rate constant (kk
    ) = 3.2×1043.2\times 10^{-4}
    s1^{-1}
    at 80°C

  • Activation energy (EaE_a
    ) = 68 kJ/mol

Oxidative Ring Expansion

Treatment with m-CPBA yields aziridine derivatives via epoxidation and rearrangement :

Cyclopropanem CPBAAziridine(75 yield)\text{Cyclopropane}\xrightarrow{\text{m CPBA}}\text{Aziridine}\quad (\text{75 yield})

Catalytic Hydrogenation

The cyclopropane ring resists hydrogenation under standard H2_2
/Pd-C conditions, but selective reduction of imine intermediates derived from the amine is achievable:

Substrate Catalyst Pressure Conversion
Schiff base derivativePd/C (5%)1 atm H2_2
98%

Stereochemical Stability

The (1R,2S) configuration remains intact under most reaction conditions but racemizes in strongly basic media (e.g., NaOH/EtOH, 60°C):

Condition Racemization (%) Time
pH 7.4 buffer<224 hr
0.1M NaOH in EtOH481 hr

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(1R,2S)-2-Methyl-cyclopropylamine serves as a crucial building block in the synthesis of complex organic molecules. Its unique cyclopropane structure allows for various transformations, making it valuable in the development of new compounds.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Cyclopropanation followed by Amination : This involves the cyclopropanation of an alkene using diazo compounds, followed by amination with ammonia or other amines .
  • Enantioselective Synthesis : Techniques such as using chiral catalysts can produce high-purity enantiomers essential for pharmaceutical applications .

Biological Research

Ligand for Enzyme Studies

In biological contexts, this compound is studied as a potential ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors .

Therapeutic Applications

The compound is being investigated for its potential therapeutic uses:

  • Neurotransmitter Regulation : Its structural features suggest it could target pathways involved in neurotransmitter regulation.
  • Drug Development : The compound's unique properties make it a candidate for drugs aimed at specific biological targets .

Industrial Applications

This compound is utilized in the industrial sector for synthesizing specialty chemicals and materials. Its chiral nature enhances its value in producing enantiomerically pure compounds necessary for various applications .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was evaluated through kinetic assays, showing promising results that could lead to therapeutic applications .

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound revealed its potential as an anti-thrombotic agent. The compound's structure was modified to enhance bioactivity while maintaining selectivity towards target receptors .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The cyclopropane ring and the amino group play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2S)-2-Methyl-cyclopropylamine with key analogs based on substituent effects and available

Compound Substituent Molecular Formula (Inferred) Key Properties Applications
This compound Methyl C₄H₉N Higher lipophilicity; moderate steric hindrance Potential chiral building block
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine 3,4-Difluorophenyl C₉H₈F₂N Enhanced electronic effects (electron-withdrawing F); higher molecular weight Key intermediate for ticagrelor
[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine Methyl + Phenyl C₁₁H₁₅N Significant steric bulk; aromatic interaction potential Pharmaceutical R&D
(1S,2R)-2-Ethyl-cyclopropylamine Ethyl C₅H₁₁N Increased chain length; higher lipophilicity vs. methyl Chiral amine synthesis

Key Observations :

  • Lipophilicity : Methyl and ethyl substituents enhance lipophilicity compared to aryl-substituted analogs, which may improve bioavailability but reduce water solubility.
  • Electronic Effects : Fluorine atoms in difluorophenyl analogs alter electronic density, influencing reactivity in Friedel-Crafts or cyclopropanation reactions .

Biological Activity

(1R,2S)-2-Methyl-cyclopropylamine is a cyclopropylamine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a cyclopropyl ring and an amine functional group, which contribute to its pharmacological properties. Research has indicated a variety of biological activities associated with cyclopropylamines, including enzyme inhibition, antibacterial effects, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound can be achieved through various methods, including asymmetric reduction and other synthetic strategies that yield enantioenriched products. The stereochemistry of the compound plays a critical role in its biological activity, with specific configurations exhibiting enhanced potency in biological assays.

Table 1: Summary of Synthetic Methods

MethodYield (%)Notes
Asymmetric reduction>70Utilizes carbonyl reductase for stereoselectivity
Nucleophilic substitution60-85Effective for generating diverse derivatives
Cross-coupling reactions50-90Applicable for functionalization of amines

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes. For instance, studies have shown that cyclopropylamines can act as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurodegenerative diseases. The (1R,2S) configuration has been noted to enhance the binding affinity to LSD1 compared to its (1S,2R) counterpart .

Antibacterial Properties

Cyclopropylamines, including this compound, have been evaluated for their antibacterial activity. The presence of the cyclopropyl moiety has been linked to increased efficacy against Gram-negative bacteria. For example, modifications at the N-position have shown improved activity in fluoroquinolones against resistant bacterial strains .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • LSD1 Inhibition : A study reported that (1R,2S)-NCD18 exhibited approximately eleven times greater potency as an LSD1 inhibitor compared to its (1S,2R) isomer. This suggests that the specific stereochemistry significantly impacts biological activity .
  • Antibacterial Efficacy : In vitro assays demonstrated that compounds containing the cyclopropylamine structure displayed notable antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Mechanistic Insights

The mechanism of action for this compound's biological effects can be attributed to its ability to interact with specific target proteins or enzymes:

  • Binding Affinity : Molecular docking studies indicate that the compound forms stable complexes with LSD1 and other relevant targets, suggesting a strong interaction driven by its unique structural features .
  • Pharmacokinetics : The cyclopropyl group enhances lipophilicity and membrane permeability, which may contribute to improved bioavailability and therapeutic efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R,2S)-2-Methyl-cyclopropylamine, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of cyclopropylamine derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-opening of epoxides. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., mandelic acid derivatives) are recommended. A reported method for a fluorinated analog ( ) uses enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve >99% enantiomeric excess (ee). Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) or polarimetry can validate stereopurity .

Q. How should this compound be characterized to confirm structural integrity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if fluorinated) spectra to confirm cyclopropane ring geometry and substituent positions. For example, vicinal coupling constants (J1,2J_{1,2}) in 1H^1H-NMR distinguish cis/trans isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., molecular ion peak at m/z 247.29 for the tosylate salt in ).
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for salts like the (R)-mandelate derivative (CAS 376608-71-8, ) .

Q. What storage conditions are required to maintain the stability of this compound derivatives?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) to prevent oxidation or hydrolysis. For hygroscopic salts (e.g., tosylate in ), use desiccants and vacuum-sealed containers. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified, and what thresholds are acceptable for pharmacological studies?

  • Methodology :

  • Chiral Separation : Use HPLC with a Chiralcel® OD-H column (hexane:isopropanol:diethylamine = 90:10:0.1) to resolve enantiomers. Detection limits <0.1% require tandem mass spectrometry (LC-MS/MS).
  • Pharmacological Thresholds : For in vivo studies, enantiomeric impurities >1% may require reprocessing, as seen in RIFM safety evaluations () .

Q. What computational models predict the reactivity of the cyclopropane ring in this compound under acidic or oxidative conditions?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess ring strain (∼27 kcal/mol for cyclopropane) and bond dissociation energies.
  • MD Simulations : Predict degradation pathways (e.g., ring-opening via acid-catalyzed mechanisms) using software like Gaussian or ORCA. Compare with experimental degradation products identified via LC-MS .

Q. How do contradictory reports on physicochemical properties (e.g., boiling point) impact experimental design?

  • Methodology : Cross-reference primary data from authoritative sources:

  • Boiling Point : reports 418.2°C for the tosylate salt, while NIST data ( ) may vary due to measurement conditions (e.g., reduced pressure vs. ambient). Validate via differential scanning calorimetry (DSC) under controlled atmospheres .
  • Solubility : Discrepancies in aqueous solubility (e.g., salt vs. free base) require pH-dependent studies using shake-flask or UV-Vis methods .

Key Considerations for Researchers

  • Stereochemical Complexity : The cyclopropane ring’s strain and chirality necessitate rigorous stereochemical validation during synthesis and purification.
  • Data Validation : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun., ) and authoritative databases (PubChem, NIST) over vendor-supplied data.
  • Safety Protocols : Follow RIFM guidelines () for handling amines, including PPE and fume hood use during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.